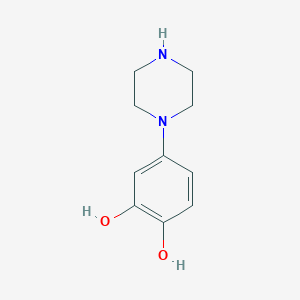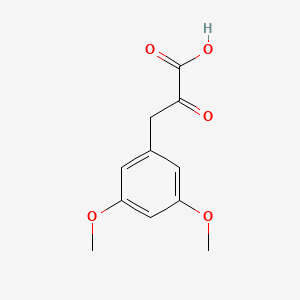![molecular formula C11H9N3O B13526109 7-methoxy-1H-pyrazolo[3,4-b]quinoline](/img/structure/B13526109.png)
7-methoxy-1H-pyrazolo[3,4-b]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-1H-pyrazolo[3,4-b]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a quinoline ring, with a methoxy group attached at the 7th position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-1H-pyrazolo[3,4-b]quinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 2-aminobenzonitrile with hydrazine hydrate followed by cyclization can yield the desired pyrazoloquinoline structure . Another method involves the use of multicomponent reactions, where aromatic amines, aldehydes, and pyrazolones are heated together in a suitable solvent like ethylene glycol .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The choice of method depends on the desired scale of production and the availability of starting materials.
化学反応の分析
Types of Reactions: 7-Methoxy-1H-pyrazolo[3,4-b]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of dihydro derivatives.
科学的研究の応用
7-Methoxy-1H-pyrazolo[3,4-b]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of fluorescent sensors and materials for optoelectronic devices.
作用機序
The mechanism of action of 7-methoxy-1H-pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
1H-Pyrazolo[3,4-b]quinoline: Lacks the methoxy group at the 7th position.
7-Hydroxy-1H-pyrazolo[3,4-b]quinoline: Has a hydroxy group instead of a methoxy group at the 7th position.
7-Chloro-1H-pyrazolo[3,4-b]quinoline: Contains a chloro group at the 7th position.
Uniqueness: The presence of the methoxy group at the 7th position in 7-methoxy-1H-pyrazolo[3,4-b]quinoline imparts unique chemical and biological properties. This modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs .
特性
分子式 |
C11H9N3O |
|---|---|
分子量 |
199.21 g/mol |
IUPAC名 |
7-methoxy-1H-pyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C11H9N3O/c1-15-9-3-2-7-4-8-6-12-14-11(8)13-10(7)5-9/h2-6H,1H3,(H,12,13,14) |
InChIキー |
WDUMMJFMODWCPI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=NC3=C(C=C2C=C1)C=NN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)ethan-1-amine](/img/structure/B13526129.png)
